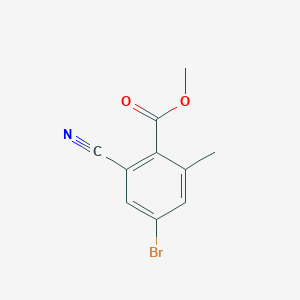
エチル(3-メトキシプロピル)ジメチルアンモニウム ビス(トリフルオロメタンスルホニル)イミド
説明
Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is a useful research compound. Its molecular formula is C10H20F6N2O5S2 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
エネルギー貯蔵システムにおける電解質
この化合物は、高いイオン伝導率と熱安定性により、さまざまなエネルギー貯蔵システムで電解質として使用されています。 特に、リチウム/ナトリウムイオン電池と色素増感型太陽電池で効果を発揮します 。非揮発性と高い熱安定性により、長期エネルギー貯蔵ソリューションに適しています。
導電性ポリマー合成のための媒体
この化合物のイオン液体としての性質により、導電性ポリマーの合成のための溶媒または媒体として機能します 。これらのポリマーは、フレキシブルエレクトロニクス、エレクトロクロミックデバイス、高度なセンサーなどに適用されています。
インターカレーション電極材料
電気化学分野では、エチル(3-メトキシプロピル)ジメチルアンモニウム ビス(トリフルオロメタンスルホニル)イミドは、電極材料のインターカレーションのための媒体として機能します 。このプロセスは、高容量電池とスーパーキャパシタの開発に不可欠です。
複合材料合成
この化合物を用いた複合材料の合成により、特性が向上し、幅広い建築用途に適しています。 これには、構造部材、断熱材、保護コーティングなどが含まれます .
電気化学的用途
イオン液体として、センサー、電池、キャパシタなど、さまざまな電気化学的用途で使用されています 。低揮発性、高導電率、優れた電気化学窓などの多様な特性により、これらの技術において貴重な成分となっています。
産業プロセスにおける安全性と取扱い
化合物の安全性プロファイルと取扱い上の注意は、産業用途における使用に不可欠です。皮膚や目の刺激を引き起こす可能性があるため、注意深い管理が必要です。 適切な安全対策により、研究および産業環境における効果的な使用が保証されます .
作用機序
Target of Action
It is known that this compound belongs to a class of materials called ionic liquids , which are often used in various industrial and scientific applications due to their unique properties such as low melting points, high thermal stability, and excellent ionic conductivity .
Mode of Action
The mode of action of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is primarily through its ionic interactions. As an ionic liquid, it can enhance the number of free ions, leading to an increase in ionic conductivity . This property makes it valuable in applications such as electrolytes in lithium-ion batteries .
Biochemical Pathways
It’s worth noting that ionic liquids, including this compound, are often used in the field of green chemistry due to their negligible vapor pressure and ability to dissolve a wide range of organic and inorganic materials .
Result of Action
The result of the action of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is largely dependent on its application. In the context of lithium-ion batteries, for example, the use of this ionic liquid can enhance the battery’s performance by improving its ionic conductivity .
Action Environment
The action of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide can be influenced by various environmental factors. For instance, the performance of ionic liquids in battery applications can be affected by temperature, with higher temperatures typically leading to increased ionic conductivity . Additionally, the presence of moisture can influence the thermal safety characteristics of ionic liquids .
生化学分析
Biochemical Properties
Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its electrophilic nature. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, it has been observed to interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.
Cellular Effects
The effects of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide on cells are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and energy production . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas conditions but can degrade when exposed to moisture . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can impact its activity and function, influencing cellular processes at multiple levels.
Subcellular Localization
Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can modulate its interactions with biomolecules and influence cellular processes accordingly.
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;ethyl-(3-methoxypropyl)-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.C2F6NO4S2/c1-5-9(2,3)7-6-8-10-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQXUMAOBLRIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F6N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373334-05-4 | |
| Record name | Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B1460534.png)




![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)



